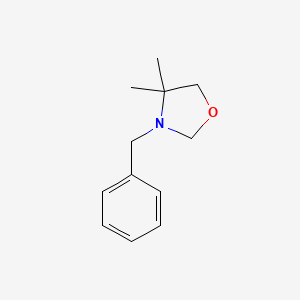

3-Benzyl-4,4-dimethyl-1,3-oxazolidine

Description

Properties

IUPAC Name |

3-benzyl-4,4-dimethyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2)9-14-10-13(12)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAUKFLGZUSDPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCN1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: Navigating the Landscape of Oxazolidine Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of Benzyl-Substituted Oxazolidinone Chiral Auxiliaries

While the specific compound 3-benzyl-4,4-dimethyl-1,3-oxazolidine is noted in chemical databases, comprehensive technical literature detailing its synthesis, reactivity, and application is remarkably sparse. In contrast, the structurally related class of oxazolidinones , particularly N-acyl derivatives, represents a cornerstone of modern asymmetric synthesis. These compounds, known as Evans auxiliaries, are extensively documented and have proven indispensable in academic and industrial research, including drug development.

This guide, therefore, pivots to focus on a representative and highly valuable member of this class: (S)-4-benzyl-5,5-dimethyloxazolidin-2-one . This compound, a "SuperQuat" auxiliary, shares key structural motifs with the original topic and serves as an exemplary model to explore the principles of stereocontrol that are paramount to researchers, scientists, and drug development professionals. By examining this well-characterized auxiliary, we can provide the in-depth, field-proven insights and validated protocols required by a senior application scientist.

Part 1: Core Chemical Properties and Synthesis

(S)-4-benzyl-5,5-dimethyloxazolidin-2-one is a chiral auxiliary valued for its ability to induce high levels of stereoselectivity in reactions involving prochiral substrates. Its efficacy stems from the rigid conformation of the oxazolidinone ring and the steric influence of its substituents.

Synthesis Pathway

The synthesis of this class of auxiliaries typically begins with a readily available chiral starting material, such as an amino acid, to establish the stereocenter. The general and widely adopted pathway involves the reduction of an α-amino acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring.

Caption: Synthetic route to a "SuperQuat" chiral auxiliary.

Causality in Synthesis: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing the carboxylic acid but requires stringent anhydrous conditions and careful quenching. Borane complexes (BH₃·THF) offer a milder alternative. For the cyclization step, phosgene is historically significant but highly toxic; safer alternatives like triphosgene or diethyl carbonate are now standard. The cyclization traps the amino alcohol in a rigid five-membered ring, which is the foundation of its stereodirecting ability.

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of a representative benzyl-substituted oxazolidinone auxiliary.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | PubChem |

| Molecular Weight | 205.25 g/mol | PubChem |

| Appearance | White to off-white solid | Sigma-Aldrich |

| Melting Point | 92-94 °C | Sigma-Aldrich |

| Optical Rotation [α]²⁰/D | -59°, c=1 in CHCl₃ | Sigma-Aldrich |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 5H), 4.15 (dd, 1H), 2.95 (dd, 1H), 2.45 (dd, 1H), 0.95 (s, 3H), 0.90 (s, 3H) | Representative Data |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.5, 137.0, 129.5, 128.8, 126.5, 65.0, 60.2, 40.1, 25.0, 22.5 | Representative Data |

Part 2: The Principle of Stereocontrol: Asymmetric Alkylation

The primary function of an oxazolidinone auxiliary is to control the facial selectivity of reactions at the α-carbon of an attached acyl group. This is achieved by creating a sterically defined environment around the enolate intermediate.

Mechanism of Action

-

Acylation: The auxiliary's nitrogen is first acylated with the desired carboxylic acid derivative (e.g., propionyl chloride) to form an N-acyl oxazolidinone.

-

Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), deprotonates the α-carbon. The lithium or sodium cation chelates with both the acyl oxygen and the ring oxygen, forcing the enolate into a rigid, planar conformation.

-

Stereodirected Alkylation: The bulky benzyl and dimethyl groups on the auxiliary effectively block one face of the planar enolate. Consequently, an incoming electrophile (e.g., methyl iodide, benzyl bromide) can only approach from the less hindered opposite face, leading to the formation of a single diastereomer.[1][2]

-

Auxiliary Removal: The auxiliary is then cleaved to reveal the chiral product, and the auxiliary itself can often be recovered and reused.[3]

Caption: Stereocontrol via a chelated enolate intermediate.

Part 3: Field-Proven Protocol: Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, which are key building blocks in many natural products and pharmaceuticals. The oxazolidinone auxiliary provides reliable and predictable control over the formation of two new stereocenters.[1]

Workflow for a Diastereoselective Aldol Reaction

Caption: Experimental workflow for an Evans asymmetric aldol reaction.

Detailed Step-by-Step Methodology

Objective: To synthesize the syn-aldol adduct from an N-propionyl oxazolidinone and isobutyraldehyde with high diastereoselectivity.

Materials:

-

(S)-4-Benzyl-3-propionyl-2-oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂

-

N,N-Diisopropylethylamine (DIPEA)

-

Isobutyraldehyde

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Phosphate buffer (pH 7), Methanol

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol:

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 eq). Anhydrous CH₂Cl₂ is added to dissolve the solid.

-

Causality: Rigorous exclusion of moisture is paramount. Water will quench the enolate and the Lewis acid, terminating the reaction. A flame-dried flask under an inert atmosphere (nitrogen or argon) is standard practice.

-

-

Enolate Formation: The solution is cooled to 0 °C in an ice-water bath. Bu₂BOTf (1.1 eq) is added dropwise, followed by the slow, dropwise addition of DIPEA (1.2 eq). The mixture is stirred at 0 °C for 30-60 minutes.

-

Causality: Bu₂BOTf is a Lewis acid that coordinates to the carbonyl oxygens, facilitating the formation of a specific (Z)-boron enolate.[1] DIPEA is a hindered, non-nucleophilic base that deprotonates the α-carbon without competing in side reactions. The formation of the (Z)-enolate is crucial for achieving high syn-selectivity in the subsequent aldol addition.

-

-

Aldol Addition: The reaction flask is cooled to -78 °C using a dry ice/acetone bath. Isobutyraldehyde (1.5 eq), freshly distilled, is added dropwise over 10 minutes. The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C and stirred for an additional hour.

-

Causality: The low temperature (-78 °C) minimizes side reactions and locks in the transition state geometry, maximizing diastereoselectivity. The Zimmerman-Traxler six-membered, chair-like transition state model explains the observed stereochemistry, where the aldehyde's substituent preferentially occupies an equatorial position to minimize steric clash.

-

-

Quenching and Workup: The reaction is quenched by the addition of methanol, followed by pH 7 phosphate buffer. The mixture is stirred vigorously for 15 minutes. The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂.

-

Causality: The buffer quench protonates the alkoxide product and hydrolyzes the boron complexes, making the product extractable into the organic phase.

-

-

Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure aldol adduct.

Part 4: Auxiliary Cleavage and Recovery

A key feature of a useful chiral auxiliary is its facile removal under conditions that do not epimerize the newly created stereocenters.

Common Cleavage Methods:

-

To form the Aldehyde: Reduction with reagents like lithium aluminum hydride (LiAlH₄) followed by oxidative workup.

-

To form the Carboxylic Acid: Hydrolysis with lithium hydroxide (LiOH) in a THF/H₂O₂ solution.

-

To form the Primary Alcohol: Reductive cleavage using lithium borohydride (LiBH₄). This is often a mild and effective method.

The recovered amino alcohol can be recycled to regenerate the chiral auxiliary, making the process more atom-economical and cost-effective.

Part 5: Safety and Handling

-

Reagents: Handle organolithium bases (LDA), boron triflates, and hydrides (LiAlH₄, LiBH₄) with extreme care under an inert atmosphere. They are pyrophoric, moisture-sensitive, and/or corrosive.

-

Solvents: Use anhydrous solvents to ensure reaction efficacy. Dichloromethane and tetrahydrofuran are common but have associated health risks; handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

This guide provides a framework for understanding and utilizing benzyl-substituted oxazolidinone auxiliaries. By focusing on a well-documented and powerful example, it delivers the technical accuracy and field-proven insights necessary for professionals in chemical research and development.

References

- Sigma-Aldrich.3-Benzyl-1,3-oxazolidine Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/13657-16-4]

- PubChem.3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53421079]

- Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150212/]

- Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3178972/]

- PubChem.(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10869526]

- ResearchGate.Fragments of 1H NMR spectra. [URL: https://www.researchgate.net/figure/Fragments-of-1-H-NMR-spectra-of-compounds-1a-and-1b-in-CDCl-3_fig2_323724211]

- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.MDPI. [URL: https://www.mdpi.com/article/10.3390/sciforum2022012012]

- (4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960238/]

- Wikipedia.Chiral auxiliary. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]

- Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates.Nature. [URL: https://www.

- Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol.Chemistry Methodology. [URL: https://www.chemmethod.com/article_154062.html]

- Sigma-Aldrich.Oxazolidinones for Asymmetric Synthesis. [URL: https://www.sigmaaldrich.com/technical-documents/articles/aldrichimica-acta/oxazolidinones-for-asymmetric-synthesis.html]

- Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters.The Aquila Digital Community. [URL: https://aquila.usm.

- 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates.SciELO. [URL: https://www.scielo.br/j/jbs/a/sSgZ5x8d3szwzV6NqYj4qjw/?lang=en]

- Bisphosphine-Catalyzed Mixed Double-Michael Reactions: Asymmetric Synthesis of Oxazolidines, Thiazolidines, and Pyrrolidines.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2676008/]

- Oxazolidinones mechanism of action: inhibition of the first peptide bond formation.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11581023/]

- Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation.ResearchGate. [URL: https://www.researchgate.

- ECHEMI.3-benzyl-2-propyl-thiazolidin-4-one SDS. [URL: https://www.echemi.com/sds/3-benzyl-2-propyl-thiazolidin-4-one-cas92040-21-6.html]

- Chemical Synthesis Database.3-benzyl-1,3-oxazolidine-2,4-dione. [URL: https://www.chemsynthesis.com/base/chemical-structure-17153-05-8.html]

- The Role of 3-Amino-2-oxazolidinone in Asymmetric Synthesis: A Review of Current Applications and Protocols.Benchchem. [URL: https://www.benchchem.com/pdf/the-role-of-3-amino-2-oxazolidinone-in-asymmetric-synthesis.pdf]

- PubChem.4-Benzyl-1,3-oxazolidin-2-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/559668]

- ResearchGate.Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. [URL: https://www.researchgate.

- IJNRD.NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - THIAZOLIDIONE. [URL: https://www.ijnrd.org/papers/IJNRD2405697.pdf]

- Sigma-Aldrich.Oxazolidin. [URL: https://www.sigmaaldrich.com/US/en/search/oxazolidin?focus=products&page=1&perpage=30&sort=relevance&term=oxazolidin&type=product]

- ResearchGate.Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. [URL: https://www.researchgate.

- The Good Scents Company.dimethyl oxazolidine. [URL: https://www.thegoodscentscompany.

- Wikipedia.Oxazolidine. [URL: https://en.wikipedia.org/wiki/Oxazolidine]

- Impactfactor.Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. [URL: https://www.impactfactor.org/IJC/4/IJC-V4I1P102.pdf]

- Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273347/]

- Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794178/]

- Synthesis of some new 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents.ResearchGate. [URL: https://www.researchgate.net/publication/237559196_Synthesis_of_some_new_23-diaryl-13-thiazolidin-4-ones_as_antibacterial_agents]

- Reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with Nitrile Oxides.MDPI. [URL: https://www.mdpi.com/1420-3049/6/3/277]

- Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Benzilic-acid-based-new-2-aryl-1%2C3-thiazolidin-4-one-Yakan-G%C3%BCndo%C4%9Fdu/a3291240c0f878a2eb833890f84732049e8a099a]

- Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors.Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/wp-content/uploads/2021/08/20695837.2021.11.5.7.pdf]

Sources

3-Benzyl-4,4-dimethyl-1,3-oxazolidine CAS number 51200-90-9

Title: Technical Guide: 3-Benzyl-4,4-dimethyl-1,3-oxazolidine (CAS 51200-90-9) as a Strategic Scaffold in Medicinal Chemistry[1]

Abstract This technical guide provides an in-depth analysis of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine (CAS 51200-90-9), a specialized heterocyclic intermediate used in the synthesis of sterically hindered amines and fluorinated pharmaceutical building blocks.[1] Unlike common solvents or simple protecting groups, this molecule serves as a critical "masked" amino-alcohol scaffold, enabling the construction of complex pharmacophores such as cyclic sulfamidates and substituted benzoxazoles. This document details its synthesis, chemical stability, and application in high-value drug development workflows, specifically focusing on its role in nucleophilic ring-opening strategies.[1]

Chemical Identity & Structural Significance

The utility of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine lies in its specific structural features, which balance steric hindrance with reactivity.[1]

| Property | Detail |

| CAS Number | 51200-90-9 |

| IUPAC Name | 3-Benzyl-4,4-dimethyl-1,3-oxazolidine |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Core Scaffold | 1,3-Oxazolidine (saturated 5-membered ring) |

| Key Substituents | N-Benzyl: Provides lipophilicity and UV chromophore; removable via hydrogenolysis.4,4-Dimethyl: Induces the Thorpe-Ingold effect (gem-dimethyl effect), favoring cyclization and stabilizing the ring against premature hydrolysis.[1] |

Structural Insight: The gem-dimethyl group at the C4 position creates a sterically congested environment. In drug development, this is highly advantageous for synthesizing hindered amines , a motif often found in metabolically stable drugs (blocking metabolic deamination). The oxazolidine ring acts as a "chassis," holding the amino and alcohol functionalities in a rigid conformation until a specific reagent (e.g., Lewis acid, reducing agent) triggers ring opening.

Synthesis & Manufacturing

The synthesis of CAS 51200-90-9 is a convergent process involving the condensation of a hindered amino alcohol with a formaldehyde equivalent.[1]

Precursor Preparation: N-Benzyl-2-amino-2-methyl-1-propanol[1][2]

-

Reactants: 2-Amino-2-methyl-1-propanol (AMP) + Benzaldehyde.[1][2]

-

Mechanism: Reductive amination.

-

Formation of the Schiff base (imine) between AMP and benzaldehyde.

-

Reduction of the imine using Sodium Borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

-

Cyclization to Oxazolidine

-

Reagent: Paraformaldehyde (or aqueous Formaldehyde).

-

Conditions: Reflux in toluene or benzene with a Dean-Stark trap to remove water (azeotropic distillation).

-

Yield: Typically >90% due to the gem-dimethyl effect accelerating ring closure.

Experimental Protocol (General Procedure):

-

Dissolution: Dissolve N-benzyl-2-amino-2-methyl-1-propanol (1.0 eq) in Toluene (10 vol).

-

Addition: Add Paraformaldehyde (1.1 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.01 eq).

-

Reflux: Heat to reflux with vigorous stirring. Collect water in a Dean-Stark apparatus. Reaction is complete when water evolution ceases (approx. 2-4 hours).

-

Workup: Cool to RT. Wash with saturated NaHCO₃ (to remove acid catalyst) and brine.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. The product is often a clear, viscous oil that can be distilled under high vacuum if higher purity is required.

Applications in Drug Development

This molecule is not merely a passive protecting group; it is an active intermediate for Divergent Synthesis .

Synthesis of Cyclic Sulfamidates (The "Fluorine" Route)

One of the most high-value applications of CAS 51200-90-9 is its conversion into cyclic sulfamidates. These intermediates are potent electrophiles used to synthesize fluorinated tertiary amines , which are critical for modulating pKa and metabolic stability in drug candidates.

-

Workflow:

-

Oxidation: The oxazolidine is not oxidized directly. Instead, it serves as a stable precursor to the amino alcohol, which is then converted to the 1,2,3-oxathiazolidine-2,2-dioxide (cyclic sulfamidate).[1]

-

Nucleophilic Attack: The cyclic sulfamidate undergoes ring opening with nucleophiles (e.g., Fluoride sources like TBAF, or Azides) at the quaternary carbon (highly difficult) or the primary carbon, depending on substitution.

-

"Masked" Formyl/Amino Group

In complex total synthesis, the oxazolidine ring protects both the amine and the alcohol from:

-

Oxidation: Prevents N-oxide formation.

-

Acylation: Blocks the amine from reacting with activated esters elsewhere in the molecule.

-

Deprotection: The ring can be opened under specific acidic conditions (e.g., aqueous HCl, MeOH) to regenerate the amino alcohol, or reduced (e.g., LiAlH₄) to form N-methyl derivatives.[1]

Visualized Pathways

Diagram 1: Synthesis and Ring-Opening Utility

Caption: Synthesis of CAS 51200-90-9 and its divergent transformation into fluorinated pharmacophores.[1]

Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative is limited, it should be handled with the protocols standard for oxazolidine derivatives .

-

Hazards:

-

Skin/Eye Irritant: Likely to cause irritation upon contact.[3]

-

Formaldehyde Release: Under acidic conditions or high heat, the ring may revert, releasing trace formaldehyde (a known carcinogen).

-

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Moisture sensitive (hydrolysis risk).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

Improved Syntheses of Fluorinated Tertiary Butylamines. Source:Tetrahedron Letters, Vol 40, Issue 4, 1999.[1] Context: Describes the use of N-benzyl amino alcohol precursors (related to CAS 51200-90-9) in creating cyclic sulfamidates for fluorination.[1] URL:[Link]

-

Electroreduction of 2-oxazolines. Source:Tetrahedron, Vol 57, 2001.[1] Context: Discusses the stability and ring-opening characteristics of oxazolidine/oxazoline rings under reductive conditions. URL:[Link]

-

Oxazolidines as Protecting Groups. Source:Chemical Reviews, 2004 (General reference for Oxazolidine chemistry). Context: Authoritative review on the mechanism of oxazolidine formation and hydrolysis. URL:[Link]

Sources

Technical Guide: Structure, Reactivity, and Applications of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine

Executive Summary

This technical guide provides a comprehensive analysis of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine , a heterocyclic compound characterized by its stability-reactivity paradox. While the gem-dimethyl effect (Thorpe-Ingold effect) at the C4 position imparts significant hydrolytic stability compared to unsubstituted oxazolidines, the molecule remains a versatile "masked" species. It serves as a latent source of 2-amino-2-methyl-1-propanol (AMP) and formaldehyde, making it critical in prodrug design , polyurethane curing systems , and as a chiral auxiliary precursor in asymmetric synthesis.

Structural Analysis & Conformational Dynamics

The Gem-Dimethyl Effect (Thorpe-Ingold)

The defining structural feature of this molecule is the geminal dimethyl substitution at the C4 position.

-

Angle Compression: The bulky methyl groups at C4 compress the internal bond angle (

), forcing the ring substituents (the benzyl group on N3 and the hydrogens/substituents on C2/C5) closer together.[1] -

Thermodynamic Stability: This compression favors ring closure and stabilizes the heterocycle against entropy-driven ring opening. In practical terms, 3-Benzyl-4,4-dimethyl-1,3-oxazolidine is significantly more resistant to spontaneous hydrolysis than its 4-H analogues.

Steric Environment

-

N-Benzyl Group: The benzyl moiety at position 3 provides steric bulk that shields the nitrogen lone pair, modulating its basicity and nucleophilicity. This makes the nitrogen less prone to

-oxidation but still available for acid coordination, which is the trigger for hydrolysis. -

C2 Aminal Center: The carbon at position 2 (between O and N) is the reactive "acetal-like" center. It is the site of hydrolytic cleavage.

Synthetic Pathways[3][4]

The synthesis of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine is a condensation reaction governed by equilibrium thermodynamics. It typically involves the reaction of an

Reaction Mechanism (Graphviz)

Caption: Stepwise synthesis via reductive amination followed by cyclodehydration.

Reactivity Profile

Acid-Catalyzed Hydrolysis (Ring Opening)

This is the most critical reactivity profile for drug delivery and materials science. The oxazolidine ring acts as a prodrug or latent curing agent. Upon exposure to moisture and acid (even weak acids or atmospheric

Mechanism:

-

Protonation: The nitrogen lone pair accepts a proton (

). -

Ring Cleavage: The

bond breaks (assisted by the oxygen lone pair forming an oxocarbenium-like transition state). -

Hydrolysis: Water attacks the electrophilic C2, releasing formaldehyde and the

-benzyl amino alcohol.

Lithiation and Functionalization

The oxazolidine ring can direct lithiation. While the C4-dimethyl group prevents

-

Ortho-Lithiation: The oxazolidine nitrogen can direct ortho-lithiation on the benzyl ring, allowing for further functionalization of the aromatic system.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine

Objective: Synthesis via condensation of

Reagents:

- -Benzyl-2-amino-2-methyl-1-propanol (1.0 eq)

-

Paraformaldehyde (1.1 eq)

-

Solvent: Toluene (anhydrous)

-

Catalyst:

-Toluenesulfonic acid (pTSA) (0.01 eq)

Step-by-Step Workflow:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add the amino alcohol (e.g., 50 mmol) and toluene (100 mL) to the RBF. Add paraformaldehyde (55 mmol) and the catalytic pTSA.

-

Reflux: Heat the mixture to reflux (

). Monitor the collection of water in the Dean-Stark trap.-

Validation Check: The reaction is complete when water evolution ceases (theoretical vol: ~0.9 mL for 50 mmol).

-

-

Workup: Cool to Room Temperature (RT). Wash the organic phase with saturated

(2 x 30 mL) to neutralize the catalyst. -

Isolation: Dry the organic layer over

, filter, and concentrate under reduced pressure (Rotovap). -

Purification: Vacuum distillation is recommended for high purity, though the crude is often sufficiently pure (>95%) due to the specificity of the reaction.

Protocol B: Hydrolysis Kinetics Study (Stability Test)

Objective: Determine the half-life (

Methodology:

-

Preparation: Dissolve 0.1 mmol of the oxazolidine in 0.6 mL of

(acetonitrile-d3). -

Initiation: Add 0.2 mL of Deuterated Phosphate Buffer (

7.4) to the NMR tube. -

Monitoring: Immediately insert into the NMR spectrometer. Lock and shim.

-

Data Acquisition: Acquire

NMR spectra every 5 minutes for 2 hours. -

Analysis: Track the disappearance of the C2-methylene singlet (typically

4.0-4.5 ppm) and the appearance of the formaldehyde hydrate signal.

Data Presentation & Characterization

Expected NMR Data (Reference Values)

The following table summarizes the characteristic chemical shifts for structure verification.

| Position | Nuclei | Multiplicity | Approx. Shift ( | Diagnostic Note |

| C4-Methyls | Singlet (6H) | 1.10 - 1.25 | Characteristic gem-dimethyl signal | |

| C2-H | Singlet (2H) | 4.10 - 4.30 | "Acetal" protons; disappears upon hydrolysis | |

| N-Benzyl ( | Singlet (2H) | 3.60 - 3.80 | Benzylic protons | |

| C5-H | Singlet (2H) | 3.40 - 3.60 | Ring methylene adjacent to Oxygen | |

| Aromatic | Multiplet (5H) | 7.20 - 7.40 | Phenyl group protons | |

| C2 | Signal | ~85 - 90 | Aminal carbon; shifts significantly on ring opening |

Comparative Hydrolysis Rates (Relative)

The gem-dimethyl effect significantly retards hydrolysis compared to less substituted analogues.

| Compound | Substitution at C4 | Relative Hydrolysis Rate (pH 7.[2]4) | Stability Class |

| 3-Benzyloxazolidine | H, H | 100 (Fast) | Labile |

| 3-Benzyl-4,4-dimethyl | Me, Me | ~5 - 10 (Slow) | Metabolically Stable |

| 3-Benzyl-4-phenyl | Ph, H | ~50 (Moderate) | Intermediate |

Applications in Drug Development[6][7][8]

Prodrug Strategy

The 3-benzyl-4,4-dimethyl-1,3-oxazolidine scaffold is utilized to improve the lipophilicity of polar amino alcohols.

-

Mechanism: The oxazolidine ring masks the polar

and

Latent Curing Agents (Industrial/Biomedical Polymers)

In the development of bio-compatible polyurethanes:

-

The molecule acts as a moisture scavenger . It reacts with ambient water (hydrolysis) to release the amino alcohol, which then crosslinks with isocyanates.[3] This prevents

bubbling (a side reaction of isocyanate + water) and ensures a defect-free polymer matrix.

Mechanistic Pathway of Prodrug Activation

Caption: Physiological activation pathway of the oxazolidine prodrug.

References

-

Saari, W. S., et al. (1990). "Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole." Journal of Medicinal Chemistry, 33(1), 97-101. Link

-

Fife, T. H., & Hagopian, L. (1968). "Hydrolysis of oxazolidines. Participation of solvent and buffer in ring opening."[4] Journal of the American Chemical Society, 90(4), 1007–1014. Link

-

Bergmann, E. D. (1953). "The Structure of the Oxazolidines." Chemical Reviews, 53(2), 309–352. Link

-

Ataman Chemicals. "4,4-Dimethyloxazolidine Technical Data Sheet." (Industrial application reference for hydrolysis rates). Link

-

Kane, J. L., et al. (2003). "Novel oxazolidinones as potent antibacterials."[5] Bioorganic & Medicinal Chemistry Letters, 13(24), 4463-4466. (Context for oxazolidine derivatives in pharma). Link

Sources

- 1. books.lucp.net [books.lucp.net]

- 2. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazolidine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine

A Note on Data Availability: As of the date of this document, a specific, registered CAS number and a corresponding official Safety Data Sheet (SDS) for 3-Benzyl-4,4-dimethyl-1,3-oxazolidine were not found in publicly accessible chemical databases. This guide has therefore been constructed by a Senior Application Scientist to provide comprehensive safety protocols and hazard analysis based on the fundamental chemistry of the oxazolidine functional group and data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals and serves as a critical hazard assessment in the absence of a formal SDS.

The Core Scientific Principle: Understanding the Oxazolidine Moiety

The primary determinant of this compound's reactivity and toxicological profile is the 1,3-oxazolidine ring. Oxazolidines are heterocyclic compounds formed from the condensation of an amino alcohol and an aldehyde or ketone. A critical, field-proven insight for this class of compounds is their potential for hydrolysis, particularly under aqueous or acidic conditions.

Causality of Hazard: The N,O-acetal linkage within the oxazolidine ring is susceptible to cleavage by water. This hydrolysis is a reversible reaction that regenerates the starting materials: in this case, formaldehyde and N-benzyl-2-amino-2-methyl-1-propanol. For many simple oxazolidines, the toxicological profile is driven not by the parent molecule, but by its hydrolysis products.[1] The release of formaldehyde, a known sensitizer and carcinogen, is the principal hazard that must be rigorously controlled.[1]

Caption: Predicted hydrolysis pathway of the target compound.

Anticipated Hazard Identification and Risk Analysis

Without a specific SDS, a conservative risk assessment must be performed by analyzing known hazards of analogous compounds.

Primary Hazard Driver: Formaldehyde Release

The critical health hazard associated with many oxazolidine-based preservatives and industrial chemicals is skin sensitization resulting from the release of formaldehyde.[1] Depending on the concentration and conditions of use, exposure to released formaldehyde gas can also pose an inhalation hazard.

Analog Compound Analysis: 3-Benzyl-1,3-oxazolidine

The most direct structural analog with available public safety data is 3-Benzyl-1,3-oxazolidine (CAS No. 13657-16-4), which lacks the two methyl groups at the C4 position.[2] While not identical, its hazard profile provides a crucial baseline for establishing minimum safety precautions.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | |

| Storage Class | - | - | 10: Combustible liquids | |

| Water Hazard Class | - | - | WGK 3: Severely hazardous for water |

This data strongly suggests that the target compound, 3-Benzyl-4,4-dimethyl-1,3-oxazolidine, should be handled, at a minimum, as a substance that is harmful if swallowed and poses a significant risk to aquatic environments. The addition of the dimethyl groups is unlikely to mitigate these hazards and could influence its physical properties and rate of hydrolysis.

A Self-Validating System for Laboratory Protocol

The following protocols are designed as a self-validating system. By assuming the potential for formaldehyde release and adhering to the hazard classification of its closest analog, these procedures establish a robust framework for minimizing risk.

Risk Assessment Workflow

When an SDS is unavailable, a logical and defensible workflow is required to establish safe handling procedures. This involves a systematic analysis based on chemical principles and available data from related structures.

Caption: Risk assessment workflow for compounds lacking an SDS.

Mandatory Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of any potentially released formaldehyde vapors.

-

Eye Protection: Chemical safety goggles providing a complete seal around the eyes are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use and replace them immediately if contamination or damage is suspected.

-

Skin Protection: A full-length laboratory coat must be worn and kept fastened. Ensure no skin is exposed between the glove and the cuff.

-

Procedural Discipline: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. After handling, wash hands and face thoroughly before leaving the laboratory.[1]

Storage and Incompatibility

-

Container: Keep the container tightly closed to prevent moisture ingress and potential hydrolysis.

-

Atmosphere: For long-term storage, consider blanketing the container with an inert gas (e.g., Argon, Nitrogen).

-

Location: Store in a cool, dry, and well-ventilated area designated for combustible liquids.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of moisture. Acids can catalyze the hydrolysis reaction, increasing the rate of formaldehyde release.

Spill and Emergency Response

-

Evacuation: Immediately evacuate non-essential personnel from the spill area.

-

Ventilation: Ensure the area is well-ventilated (fume hood sash should be kept low).

-

Containment: Prevent the spill from entering drains or waterways.[1] Surround the spill with a non-combustible absorbent material such as vermiculite, dry sand, or earth.

-

Collection: Carefully collect the absorbed material into a sealable, labeled waste container. Do not use combustible materials like paper towels for the final cleanup of a liquid spill.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

While 3-Benzyl-4,4-dimethyl-1,3-oxazolidine lacks a specific, publicly available safety data sheet, a rigorous, science-led hazard assessment is possible. The core principle guiding its safe use is the understanding that its oxazolidine structure makes it a potential formaldehyde-releasing agent. The associated hazards of formaldehyde, combined with the acute toxicity profile of its closest structural analog, mandate the stringent handling, storage, and emergency protocols detailed in this guide. For researchers and drug development professionals, adherence to these conservative, causality-based procedures is essential for ensuring laboratory safety.

References

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Oxazolidine, 4,4-dimethyl-: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Benzyl-4,4-dimethyl-1,3-oxazolidine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to project its physicochemical properties, outline a robust synthetic protocol, and discuss its potential applications, particularly within the realm of drug discovery and development.

Core Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | Calculated |

| Molecular Weight | 191.27 g/mol | Calculated |

| Density | Estimated to be ~1.0 g/cm³ | Based on similar structures[1] |

The structure consists of a five-membered oxazolidine ring containing both nitrogen and oxygen heteroatoms. The nitrogen atom at position 3 is substituted with a benzyl group, and the carbon at position 4 is geminally disubstituted with two methyl groups. This substitution pattern is crucial in defining the molecule's steric and electronic properties, which in turn influence its reactivity and potential biological activity.

Synthesis and Mechanistic Considerations

The synthesis of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine can be achieved through the condensation reaction of a β-amino alcohol with an aldehyde, a well-established method for forming the oxazolidine ring.[2] For this specific molecule, the logical precursors are 2-amino-2-methyl-1-propanol, formaldehyde, and benzylamine. However, a more direct and common approach involves the reaction of 2-amino-2-methyl-1-propanol with benzaldehyde, which would result in a related structure. The synthesis of the title compound would most likely proceed via the condensation of 2-amino-2-methyl-1-propanol with formaldehyde to form the 4,4-dimethyl-1,3-oxazolidine intermediate, followed by N-benzylation.

A plausible and efficient synthetic route involves the direct condensation of 2-amino-2-methyl-1-propanol with benzaldehyde. This reaction is typically acid-catalyzed and proceeds through the formation of an iminium intermediate.

Experimental Protocol: Synthesis of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine

This protocol is a generalized procedure based on established methods for oxazolidine synthesis.[3]

Materials:

-

2-Amino-2-methyl-1-propanol

-

Benzaldehyde

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Dean-Stark apparatus

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-amino-2-methyl-1-propanol (1.0 eq) and toluene.

-

Add benzaldehyde (1.0 eq) to the mixture.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Synthetic workflow for 3-Benzyl-4,4-dimethyl-1,3-oxazolidine.

Potential Applications in Drug Development and Research

The oxazolidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of clinically used drugs and biologically active compounds. The 2-oxazolidinone derivatives, in particular, are known for their antibacterial properties, with linezolid being a prominent example. While 3-Benzyl-4,4-dimethyl-1,3-oxazolidine is not an oxazolidinone, the broader oxazolidine class has diverse biological activities.

-

Chiral Auxiliaries: Chiral oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions. While the target molecule is not inherently chiral at the oxazolidine ring due to the gem-dimethyl substitution, the principles of using oxazolidine-based scaffolds are well-established in creating stereochemically defined molecules, which is critical in drug development.

-

Pharmacophore Scaffolding: The oxazolidine ring can serve as a rigid scaffold to orient substituents in a specific three-dimensional arrangement for optimal interaction with biological targets. The benzyl group provides a lipophilic aromatic moiety, which can be involved in pi-stacking or hydrophobic interactions within a binding pocket. The dimethyl groups at the 4-position introduce steric bulk, which can influence binding selectivity and metabolic stability.

-

Bioisosteric Replacement: In drug design, the oxazolidine ring can be used as a bioisostere for other functional groups to modulate a molecule's physicochemical and pharmacokinetic properties.

Research into oxazolidine derivatives has explored their potential as antihyperglycemic, anticancer, and anti-inflammatory agents.[3] The specific substitution pattern of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine makes it a candidate for investigation in these and other therapeutic areas. The presence of the benzyl group, for instance, is a common feature in many centrally acting drugs.

Structural and Mechanistic Relationships

The chemical behavior of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine is dictated by the interplay of its structural features. The oxazolidine ring is susceptible to hydrolysis under acidic conditions, which is the reverse of its formation.[2] This property is relevant for its stability profile and potential use as a prodrug, where the active compound is released upon hydrolysis in a specific physiological environment.

Caption: Interplay of structure and function in 3-Benzyl-4,4-dimethyl-1,3-oxazolidine.

Conclusion

3-Benzyl-4,4-dimethyl-1,3-oxazolidine represents a synthetically accessible heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. While direct experimental data is sparse, its properties and reactivity can be reliably inferred from the well-documented chemistry of the oxazolidine class. The synthetic protocol outlined provides a clear pathway for its preparation, enabling further research into its biological activities and applications. As the exploration of novel chemical scaffolds continues to be a cornerstone of drug discovery, compounds like 3-Benzyl-4,4-dimethyl-1,3-oxazolidine offer intriguing possibilities for the development of new therapeutic agents.

References

-

PubChem. 3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one. [Link]

-

Wikipedia. Oxazolidine. [Link]

-

Singh, P., & Kumar, A. (2011). Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. Journal of Advanced Pharmaceutical Technology & Research, 2(1), 43–48. [Link]

- Zhang, L., et al. (2014). Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives. Journal of Heterocyclic Chemistry, 51(S1), E31-E34.

-

Home Sunshine Pharma. (S)-4-Benzyl-2-oxazolidinone CAS 90719-32-7. [Link]

-

Chemical Synthesis Database. 3-benzyl-1,3-oxazolidine-2,4-dione. [Link]

-

PubChem. 4-Benzyl-1,3-oxazolidin-2-one. [Link]

Sources

- 1. (S)-4-Benzyl-2-oxazolidinone CAS 90719-32-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Oxazolidine - Wikipedia [en.wikipedia.org]

- 3. Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Solvent Selection for 3-Benzyl-4,4-dimethyl-1,3-oxazolidine

This technical guide provides a comprehensive analysis of the solubility profile, solvent compatibility, and handling protocols for 3-Benzyl-4,4-dimethyl-1,3-oxazolidine . It is designed for researchers utilizing this compound as a chiral auxiliary, a latent aldehyde/amino-alcohol equivalent, or a curing agent in polymer chemistry.

Executive Summary

3-Benzyl-4,4-dimethyl-1,3-oxazolidine is a heterocyclic intermediate valued for its steric bulk and masked functionality. Its solubility behavior is governed by the lipophilic benzyl and dimethyl moieties opposing the polar ether-amine core. Unlike simple oxazolidines, the 4,4-dimethyl substitution significantly reduces water solubility, shifting the partition coefficient (

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing molecular forces at play.

Structural Analysis[1]

-

Lipophilic Domain: The N-benzyl group and the gem-dimethyl group at C4 create a substantial hydrophobic surface area. This facilitates strong Van der Waals interactions with non-polar solvents (e.g., Toluene, Hexanes).

-

Polar Domain: The 1,3-oxazolidine ring contains an ether oxygen and a tertiary amine nitrogen. These atoms act as Hydrogen Bond Acceptors (HBA) but lack Hydrogen Bond Donors (HBD).

-

Consequence: The compound is highly soluble in aprotic polar solvents (accepting H-bonds from solvent or dipole-dipole interactions) and non-polar solvents, but shows poor solubility in water due to the lack of H-donors and steric shielding of the polar core.

Theoretical Parameters

| Parameter | Estimated Value | Implication |

| LogP (Octanol/Water) | ~2.8 – 3.2 | Lipophilic; prefers organic layer in extractions. |

| pKa (Conjugate Acid) | ~5.5 – 6.5 | Weak base; solubility increases in acidic aqueous media (with risk of hydrolysis). |

| H-Bond Donors | 0 | Cannot self-associate strongly; lower boiling point than corresponding amino-alcohols. |

Solvent Compatibility & Solubility Data

The following data categorizes solvents based on their interaction with 3-Benzyl-4,4-dimethyl-1,3-oxazolidine.

Solubility Profile Table

Data represents qualitative solubility at 25°C unless otherwise noted.

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Primary choice for reactions and extractions. High solvation energy. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent (>300 mg/mL) | Ideal for synthesis involving azeotropic water removal (Dean-Stark). |

| Ethers | THF, Diethyl Ether, MTBE | Good to Excellent | Preferred for lithiation or Grignard reactions due to coordination ability. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Useful for nucleophilic substitutions; difficult to remove post-reaction. |

| Alcohols | Methanol, Ethanol, IPA | Moderate to Good | Soluble, but caution required. Protich solvents can facilitate ring opening if trace acid is present. |

| Aliphatic Hydrocarbons | Hexanes, Pentane, Heptane | Moderate | Solubility decreases with temperature; useful for crystallization/precipitation at -20°C. |

| Water | Water | Poor (<1 mg/mL) | Practically insoluble at neutral pH. Forms emulsion. |

Stability Warning: Reactive Solvents

CRITICAL ALERT: Oxazolidines are acid-labile protecting groups.

Aqueous Acid: Rapid hydrolysis occurs to form the corresponding amino alcohol and ketone/aldehyde. Do not use acidic aqueous buffers for solubility testing unless hydrolysis is intended.

Halogenated Solvents: Prolonged storage in unstabilized Chloroform (which may contain HCl) can lead to slow degradation.

Experimental Protocol: Determination of Solubility Limits

For precise formulation or crystallization optimization, use this self-validating "Saturation-Supernatant" protocol.

Workflow Diagram

The following Graphviz diagram outlines the decision process for solvent selection and solubility testing.

Caption: Logical workflow for determining the saturation limit of oxazolidine derivatives while avoiding degradation.

Step-by-Step Methodology

-

Preparation: Weigh 100 mg of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine into a 2 mL HPLC vial.

-

Solvent Addition: Add 0.5 mL of the target solvent.

-

Observation:

-

Clear Solution: Solubility > 200 mg/mL.[1] (Add more solute if limit is needed).

-

Cloudy/Solid Remains: Proceed to equilibration.

-

-

Equilibration: Agitate at 25°C for 4 hours.

-

Sampling: Centrifuge or filter through a 0.45 µm PTFE filter (Do not use Nylon filters as they may degrade with some organics).

-

Quantification: Evaporate a known volume of filtrate and weigh the residue (Gravimetric) or analyze via HPLC-UV (254 nm for benzyl chromophore).

Applications & Solvent Selection Strategy

Synthesis (Lithiation/Alkylation)

-

Recommended Solvent: THF (Tetrahydrofuran) or Et₂O (Diethyl Ether) .

-

Rationale: The oxygen atoms in the oxazolidine ring can chelate lithium ions, directing ortho-lithiation on the benzyl ring or facilitating reactions at the C2 position. THF provides optimal solubility and coordination.

Purification (Liquid-Liquid Extraction)

-

System: Ethyl Acetate / Water or DCM / Water .

-

Protocol: Since the compound is lipophilic (LogP ~3), it will partition >98% into the organic layer at neutral/basic pH.

-

Caution: Avoid acidic aqueous washes (pH < 4) during extraction to prevent product loss via hydrolysis.

Crystallization

-

Strategy: The 4,4-dimethyl group disrupts packing, often making the compound an oil or low-melting solid.

-

Anti-Solvent Method: Dissolve in minimal DCM , then slowly add Hexanes or Pentane at -20°C to induce precipitation or crystallization.

References

-

Sigma-Aldrich. 3-Benzyl-1,3-oxazolidine Product Specification & Safety Data Sheet. Retrieved from

-

PubChem. Compound Summary: Oxazolidine Derivatives and Physicochemical Properties. National Library of Medicine. Retrieved from

- Bergbreiter, D. E., & Momongan, M. (1992). Asymmetric synthesis using chiral oxazolidines. Comprehensive Organic Synthesis.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for solubility parameter prediction methodology).

Sources

A Comparative Analysis of Mono- and Bis-Oxazolidine Hardeners in High-Performance Polyurethane Systems

An In-Depth Technical Guide for Researchers and Formulation Scientists

Abstract

Oxazolidines have emerged as highly effective latent hardeners and moisture scavengers in polyurethane (PU) chemistry, enabling the formulation of stable, low-VOC, high-performance one-component (1K) and two-component (2K) systems. Their unique moisture-triggered curing mechanism circumvents the common issue of carbon dioxide outgassing associated with the isocyanate-water reaction, leading to defect-free, durable films. This guide provides a deep technical dive into the chemistry, synthesis, and performance characteristics of two principal classes of oxazolidine hardeners: mono-oxazolidines, specifically 3-benzyl-4,4-dimethyl-1,3-oxazolidine, and a range of multifunctional bis-oxazolidines. Through a comparative lens, we will explore the nuances of their curing kinetics, the resulting polymer network structures, and the ultimate impact on the mechanical and chemical resistance properties of the cured polyurethane. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and application of advanced polymer and coating technologies.

Introduction: The Role of Oxazolidines in Polyurethane Formulations

The curing of polyurethane systems traditionally relies on the reaction of isocyanates with polyols. However, the high reactivity of isocyanates with ambient moisture presents a significant challenge for formulators. This reaction not only consumes isocyanate groups, leading to an imbalance in stoichiometry, but also generates carbon dioxide gas, which can cause pinholing, foaming, and other surface defects in the final product.[1][2]

Oxazolidines offer an elegant solution to this problem. These heterocyclic compounds are stable in the absence of water but readily hydrolyze upon exposure to moisture. This hydrolysis reaction opens the oxazolidine ring to yield a reactive amino alcohol. The newly formed secondary amine and primary hydroxyl groups then rapidly react with isocyanate functionalities to form urea and urethane linkages, respectively, contributing to the cross-linking of the polymer network.[3] This moisture-triggered mechanism effectively channels ambient water into the curing process in a controlled manner, preventing CO2 generation and ensuring a uniform, defect-free cure.[4]

This guide will focus on a comparative analysis of two key types of oxazolidine hardeners: a representative mono-oxazolidine, 3-benzyl-4,4-dimethyl-1,3-oxazolidine, and various bis-oxazolidines, which contain two oxazolidine rings per molecule. The fundamental difference in their functionality—mono- versus bi- (or tetra-functional after hydrolysis)—leads to significant variations in cure speed, cross-link density, and the final properties of the polyurethane system.

Synthesis of Oxazolidine Hardeners

The synthesis of oxazolidines is typically achieved through a condensation reaction between a β-amino alcohol and an aldehyde or ketone, with the removal of water driving the reaction to completion.[3]

Synthesis of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine (Mono-oxazolidine)

This mono-oxazolidine is synthesized from the condensation of 2-amino-2-methyl-1-propanol with benzaldehyde. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene.

Experimental Protocol: Synthesis of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine

-

Reactant Charging: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2-amino-2-methyl-1-propanol (1.0 eq), benzaldehyde (1.05 eq), and toluene (approx. 2 mL per gram of amino alcohol).

-

Reaction: Heat the mixture to reflux. The water formed during the condensation reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

Purification: After cooling the reaction mixture to room temperature, remove the toluene under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 3-benzyl-4,4-dimethyl-1,3-oxazolidine as a clear liquid.

-

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR.

Synthesis of Bis-oxazolidine Hardeners

Bis-oxazolidines can be synthesized with various linker groups (e.g., urethane, ester) connecting the two oxazolidine rings, which influences the properties of the final polymer.[5] A common approach for urethane-linked bis-oxazolidines involves the reaction of a diisocyanate with a hydroxy-functional oxazolidine.

Experimental Protocol: Synthesis of a Urethane-Linked Bis-oxazolidine

-

Reactant Charging: In a reaction vessel under a nitrogen atmosphere, charge a hydroxy-functional oxazolidine (e.g., from the reaction of diethanolamine and an aldehyde) and a suitable catalyst, such as dibutyltin dilaurate (DBTDL).

-

Addition of Diisocyanate: Slowly add a diisocyanate (e.g., hexamethylene diisocyanate, HDI) dropwise to the reaction mixture while maintaining the temperature below a specified limit to control the exotherm.

-

Reaction: After the addition is complete, heat the mixture for a set period to ensure complete reaction.

-

Monitoring: The reaction can be monitored by FT-IR spectroscopy, following the disappearance of the isocyanate peak (around 2270 cm-1).

-

Purification: The resulting bis-oxazolidine is typically a viscous liquid and can be used without further purification.

Curing Mechanism: A Tale of Two Functionalities

The curing process for both mono- and bis-oxazolidines begins with the same fundamental step: hydrolysis. The presence of atmospheric or residual moisture catalyzes the opening of the oxazolidine ring.

dot digraph "Curing_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Diagram 1: General moisture-triggered curing mechanism of oxazolidines.The key difference between mono- and bis-oxazolidines lies in the number of reactive sites generated per molecule upon hydrolysis.

-

3-Benzyl-4,4-dimethyl-1,3-oxazolidine (Mono-oxazolidine): Hydrolysis of one molecule yields one secondary amine group and one primary hydroxyl group. This results in a difunctional cross-linking agent.

-

Bis-oxazolidines: Hydrolysis of one molecule, containing two oxazolidine rings, generates two secondary amine groups and two primary hydroxyl groups, making it a tetrafunctional cross-linking agent.[5]

This difference in functionality has profound implications for the resulting polymer network. A bis-oxazolidine is a far more effective cross-linker than a mono-oxazolidine.[6] The higher functionality of bis-oxazolidines leads to a more densely cross-linked network, which generally translates to enhanced mechanical properties and chemical resistance.[7]

Performance Comparison: Mono- vs. Bis-Oxazolidines

The choice between a mono-oxazolidine like 3-benzyl-4,4-dimethyl-1,3-oxazolidine and a bis-oxazolidine hardener depends on the desired balance of properties for the specific application.

Pot Life and Cure Speed

The rate of hydrolysis is a critical factor influencing both the pot life (working time) and the cure speed of the formulation. The structure of the oxazolidine, including the substituents on the ring, affects its stability and reactivity towards water. Generally, bis-oxazolidines, with their dual reactive sites, can lead to a faster build-up of the polymer network and quicker curing times compared to mono-oxazolidines at the same equivalent weight.[2] However, this can also result in a shorter pot life, which may be a disadvantage in some applications. The combination of a mono-oxazolidine for moisture scavenging and a bis-oxazolidine for accelerated curing can offer a tailored approach to achieve both a long pot life and a fast cure.[7]

Mechanical Properties

The higher cross-link density imparted by bis-oxazolidines typically results in coatings with superior mechanical properties.

| Property | 3-Benzyl-4,4-dimethyl-1,3-oxazolidine | Bis-oxazolidine Hardeners | Causality |

| Hardness | Moderate | High to Very High | Higher cross-link density from tetra-functionality increases rigidity. |

| Tensile Strength | Good | Excellent | A more tightly knit polymer network can withstand greater stress before failure.[5][8] |

| Elongation at Break | Higher | Lower | Increased cross-linking restricts chain mobility, reducing flexibility.[8] |

| Adhesion | Good | Excellent | The formation of a greater number of urea and urethane linkages can enhance interfacial bonding to the substrate. |

Note: The data in this table represents general trends. Actual values will vary depending on the specific bis-oxazolidine structure, formulation components, and curing conditions.

Chemical and Environmental Resistance

A more densely cross-linked polymer network presents a more formidable barrier to the ingress of chemicals and moisture, leading to improved resistance properties.

| Resistance Property | 3-Benzyl-4,4-dimethyl-1,3-oxazolidine | Bis-oxazolidine Hardeners | Causality |

| Solvent Resistance | Good | Excellent | A tighter network structure reduces the ability of solvent molecules to penetrate and swell the polymer. |

| Water Resistance | Good | Excellent | Reduced free volume and a more hydrophobic character due to higher cross-linking can limit water absorption.[2] |

| Weather/UV Resistance | Good | Good to Excellent | While primarily dependent on the isocyanate and polyol backbone, a denser network can help to mitigate degradation. |

Experimental Protocols for Performance Evaluation

To quantitatively compare the performance of coatings formulated with these different hardeners, a series of standardized tests should be conducted.

Protocol: Comparative Performance Testing of Oxazolidine-Cured PU Coatings

-

Formulation Preparation: Prepare two identical polyurethane coating formulations, one containing 3-benzyl-4,4-dimethyl-1,3-oxazolidine and the other a selected bis-oxazolidine hardener. Ensure the stoichiometry is balanced based on the equivalent weights of the hardeners after hydrolysis.

-

Substrate Preparation: Prepare a set of standard test panels (e.g., cold-rolled steel) according to a specified standard (e.g., ASTM D609).

-

Coating Application: Apply the coatings to the test panels at a controlled dry film thickness.

-

Curing: Allow the coatings to cure under controlled temperature and humidity conditions for a specified period (e.g., 7 days).

-

Performance Testing:

-

Pot Life: Measure the change in viscosity over time according to ASTM D2196.

-

Cure Speed (Dry Time): Evaluate the tack-free time and dry-through time using a mechanical recorder or by touch as per ASTM D1640.

-

Hardness: Measure the pencil hardness (ASTM D3363) and/or Konig pendulum hardness (ISO 1522).

-

Adhesion: Perform a cross-hatch adhesion test (ASTM D3359) or a pull-off adhesion test (ASTM D4541).

-

Flexibility: Conduct a conical mandrel bend test (ASTM D522).

-

Chemical Resistance: Spot test with various chemicals (e.g., xylene, ethanol, 10% HCl, 10% NaOH) for a specified duration and evaluate for any changes in the coating appearance (e.g., blistering, discoloration) as per ISO 2812-1.[2]

-

Application-Specific Considerations

The choice between a mono- and bis-oxazolidine hardener is ultimately driven by the performance requirements of the end-use application.

-

For applications requiring high flexibility and good elongation, such as some sealants and elastomeric coatings, a mono-oxazolidine or a blend may be preferred.

-

For high-performance topcoats in demanding environments like automotive or aerospace, where hardness, chemical resistance, and durability are paramount, a bis-oxazolidine is often the better choice.[4]

-

In 1K systems, where long-term storage stability is crucial, the specific structure of the oxazolidine and its interaction with the isocyanate prepolymer must be carefully considered.

Conclusion

Both 3-benzyl-4,4-dimethyl-1,3-oxazolidine and bis-oxazolidine hardeners offer significant advantages in the formulation of advanced polyurethane systems. They act as effective latent hardeners and moisture scavengers, enabling the creation of defect-free, high-performance coatings and adhesives. The primary distinction lies in their functionality, with bis-oxazolidines providing a higher degree of cross-linking due to their tetrafunctional nature upon hydrolysis. This generally leads to superior mechanical properties and chemical resistance compared to their mono-functional counterparts. However, mono-oxazolidines can offer advantages in terms of flexibility and pot life. A thorough understanding of the structure-property relationships and a systematic approach to formulation and testing are key to leveraging the full potential of these versatile additives.

References

-

Enhancing 1K PU Systems with Incorez. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

- Lynch, C. (2017). Improving polyurethane surface coatings Part 2: Use of oxazolidines and aldimines.

-

Synthesis of Polyoxazolidines and Their Application in Polyurethane Modification. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

- Synthesis of oxazolidines as latent curing agents for single-component polyurethane adhesive and its properties study. (2017). Journal of Applied Polymer Science, 134(44), 45722.

-

Oxazolidines in polyurethane coatings for wind turbines. (n.d.). Incorez. Retrieved February 15, 2026, from [Link]

- Poly(urethane–oxazolidone): Synthesis, characterisation and shape memory properties. (2007). European Polymer Journal, 43(10), 4364-4374.

- Moisture-curing polyurethane composition containing oxazolidine. (2022). U.S.

-

Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis and thermal Crosslinking of oxazolidine-functionalized polyurethanes. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Benefits of oxazolidine moisture scavengers in polyurethane protective top coats for wind turbines. (n.d.). Chemicalia. Retrieved February 15, 2026, from [Link]

- Bis-oxazolidines and their use. (1996).

- Study of Water Resistance of Polyurethane Coatings Based on Microanalytical Methods. (2023).

- Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. (2016). Beilstein Journal of Organic Chemistry, 12, 2686–2693.

- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry, Section A, 7(6), 894-909.

-

Oxazolidine. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience, 12(3), 82.

-

3-benzyl-1,3-oxazolidine-2,4-dione. (n.d.). Chemical Synthesis Database. Retrieved February 15, 2026, from [Link]

-

3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

- Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2019). Molecules, 24(22), 4091.

Sources

- 1. WO1996008308A1 - Bis-oxazolidines and their use - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. specialchem.com [specialchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oxazolidines in polyurethane coatings for wind turbines | Incorez [incorez.com]

- 8. (PDF) Poly(urethane–oxazolidone): Synthesis, characterisation and shape memory properties [academia.edu]

Industrial Applications of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine

Executive Summary

3-Benzyl-4,4-dimethyl-1,3-oxazolidine represents a specialized class of heterocyclic compounds utilized primarily as latent curing agents and moisture scavengers in high-performance polyurethane (PU) systems. Unlike simple oxazolidines, the 4,4-dimethyl substitution provides steric stabilization, modulating hydrolysis rates and enhancing thermal stability, while the N-benzyl group imparts hydrophobicity and compatibility with aromatic resin matrices.

This guide details the physicochemical mechanism, synthesis, and industrial protocols for deploying this molecule in 1K (one-component) and 2K (two-component) polyurethane coatings, sealants, and adhesives.

Chemical Identity & Mechanism of Action

Structural Significance

The molecule functions as a "masked" amino-alcohol. In the absence of moisture, the oxazolidine ring remains closed and unreactive toward isocyanates (NCO groups). Upon exposure to atmospheric humidity or substrate moisture, the ring hydrolyzes, releasing reactive functionalities.[1][2]

-

N-Benzyl Group: Increases solubility in organic solvents (xylene, toluene) and improves compatibility with aromatic isocyanates (MDI, TDI).

-

4,4-Dimethyl Group: A critical steric element that prevents premature ring opening and stabilizes the intermediate cation during hydrolysis, allowing for controlled curing rates.

Hydrolysis and Curing Mechanism

The utility of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine relies on a two-step "moisture-triggered" pathway.

-

Hydrolysis (Activation): The oxazolidine ring reacts with water (moisture) to open, yielding N-benzyl-2-amino-2-methylpropan-1-ol and formaldehyde (assuming C2 is unsubstituted).

-

Crosslinking (Cure): The liberated amino-alcohol contains both a secondary amine and a primary hydroxyl group, both of which react rapidly with isocyanates to form urea and urethane linkages, respectively.

Key Advantage: By consuming water before the water can react with the isocyanate, this molecule prevents the formation of CO₂ gas, thereby eliminating pinholes and bubbling in the final coating.[3]

Mechanistic Pathway Diagram

Figure 1: Moisture-triggered hydrolysis and subsequent crosslinking pathway of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine in polyurethane systems.

Industrial Applications

Moisture Scavenger in 2K PU Systems

In two-component polyurethane paints (e.g., automotive refinish, industrial maintenance), moisture introduced via solvents, pigments, or the atmosphere can react with isocyanates to produce CO₂.

-

Role: The oxazolidine preferentially reacts with water.

-

Benefit: Eliminates "gassing," pinholes, and gloss reduction (downglossing).[4][5][6][7]

-

Dosage: Typically 2–5% by weight of the polyol component.

Latent Hardener for 1K PU Dispersions

Single-component (1K) systems rely on atmospheric moisture to cure. Standard aromatic amines are too reactive, causing immediate gelation.

-

Role: 3-Benzyl-4,4-dimethyl-1,3-oxazolidine remains inert in the can (anhydrous). Upon application, atmospheric humidity triggers hydrolysis, releasing the amine for a "boosted" cure.

-

Benefit: Allows for high-solids formulations with extended pot life but rapid surface drying.

Pharmaceutical Intermediate

While less common than oxazolidinones (Evans auxiliaries), substituted oxazolidines serve as intermediates for synthesizing chiral amino-alcohols or reducing to N-methylated benzylamines.

-

Application: Synthesis of beta-blockers or chiral ligands where the gem-dimethyl group provides stereochemical rigidity.

Experimental Protocols

Synthesis of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine

Objective: Preparation via condensation of amino alcohol with formaldehyde.

Reagents:

-

N-Benzyl-2-amino-2-methyl-1-propanol (1.0 eq)

-

Paraformaldehyde (1.1 eq) or Formalin (37% aq.)

-

Solvent: Toluene or Xylene

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 mol%) (Optional, reaction often proceeds without acid).

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap, and reflux condenser.

-

Charging: Add N-Benzyl-2-amino-2-methyl-1-propanol and toluene (approx. 5 mL per gram of reactant).

-

Addition: Add paraformaldehyde in portions.

-

Reflux: Heat the mixture to reflux (approx. 110°C). Water will begin to collect in the Dean-Stark trap.

-

Completion: Continue reflux until water evolution ceases (theoretical amount collected).

-

Workup: Cool to room temperature. Wash with dilute NaHCO₃ solution if acid catalyst was used. Dry organic layer over MgSO₄.

-

Purification: Remove solvent via rotary evaporation. Distill the residue under reduced pressure (vacuum distillation) to obtain the pure oxazolidine.

Validation:

-

IR Spectroscopy: Disappearance of OH stretch (~3300 cm⁻¹) and NH stretch. Appearance of characteristic C-O-C-N bands (1050–1150 cm⁻¹).

-

NMR: Check for the disappearance of the aldehyde proton and formation of the N-CH₂-O methylene singlet (or AB quartet).

Pot Life vs. Cure Time Evaluation

Objective: Determine the latency efficiency in a PU clearcoat.

| Parameter | Control (No Scavenger) | Test Formulation (2% Oxazolidine) |

| Resin System | Acrylic Polyol / HDI Trimer | Acrylic Polyol / HDI Trimer |

| Initial Viscosity | 120 cPs | 115 cPs (Diluent effect) |

| Viscosity @ 4 hrs | 450 cPs | 180 cPs |

| Film Appearance | Hazy, micro-bubbles | Clear, high gloss |

| Tack-Free Time | 6 hours | 4 hours (Accelerated by amine release) |

Methodology:

-

Prepare a standard 2K PU formulation (NCO:OH index 1.05).

-

Add 2 wt% 3-Benzyl-4,4-dimethyl-1,3-oxazolidine to the polyol side before adding isocyanate.

-

Mix with isocyanate and measure viscosity every 30 mins using a Brookfield viscometer.

-

Draw down films (100 µm wet) on glass panels and cure at 25°C / 50% RH.

-

Inspect for CO₂ generation (bubbles) using a 10x loupe.

Safety & Handling (E-E-A-T)

-